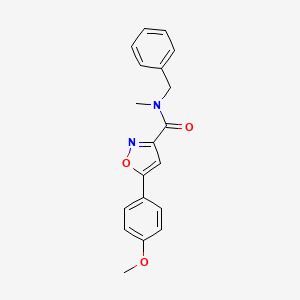

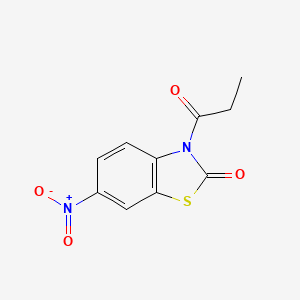

![molecular formula C17H16N2O B5524323 N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)

N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide is a chemical compound that potentially holds significance in various scientific fields, including organic synthesis and medicinal chemistry. Its structure suggests it might be involved in heterocyclic compound synthesis, pharmaceutical applications, or as a precursor in organic chemical reactions.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical processes, utilizing key building blocks and catalytic reactions to achieve the desired molecular framework. For compounds similar to N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide, common methodologies might include the Mannich reaction, amidation, and cyanation steps to introduce the cyanomethyl and amide functionalities (Gomaa & Ali, 2020).

Molecular Structure Analysis

The molecular structure of compounds like N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide is crucial for understanding their reactivity, physical properties, and biological activities. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed to elucidate structural details and predict molecular behavior (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

The functional groups present in N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide, such as the cyanomethyl and amide linkages, dictate its reactivity. These groups can participate in various chemical reactions, including nucleophilic addition, condensation, and cycloaddition reactions, which are pivotal in synthesizing heterocyclic compounds and other complex organic molecules (Kamneva, Anis’kova, & Egorova, 2018).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure of N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide. These properties are essential for determining the compound's suitability for various applications, including its role in chemical syntheses and potential use in material science (Šimunková et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, stability under various conditions, and potential for participating in catalytic cycles, are central to the utility of N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide in synthetic organic chemistry and drug development processes. The presence of the cyanomethyl group could offer pathways for further functionalization and incorporation into larger, more complex molecules (Walther & François, 2016).

Applications De Recherche Scientifique

Quantum Mechanical and Spectroscopic Studies

- The compound Bicalutamide, characterized by similar structural features, was analyzed through FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Density functional theory (DFT) calculations provided insights into its molecular geometry, vibrational wave numbers, and electronic properties, indicating charge transfer within the molecule. Molecular docking studies highlighted its potential interaction with prostate cancer protein, suggesting its relevance in cancer research (Chandralekha et al., 2019).

Synthesis and Characterization of Derivatives

- Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including structural analysis through IR spectroscopy, NMR spectroscopy, and X-ray diffraction, offers insights into their potential applications in material science and pharmaceutical research. These derivatives have been explored for their structural characteristics and potential biological activities (Özer et al., 2009).

Biological Activities and Drug Design

- Various synthesized derivatives, such as N-substituted amino acid derivatives, have been evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity in ovarian and oral cancers, indicating their potential as anticancer agents (Kumar et al., 2009).

- Another study focused on the chemical synthesis and evaluation of 5-deazaaminopterin analogues, exploring their inhibitory effects on DNA intercalation and their potential as antitumor agents. This research underscores the importance of chemical modifications in enhancing drug efficacy and selectivity (Su et al., 1988).

Corrosion Inhibition

- Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, were studied for their corrosion inhibition properties on copper in nitric acid solutions. These compounds were characterized using FTIR, 1HNMR, and mass spectroscopy, showing effectiveness as corrosion inhibitors, which highlights their potential industrial applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Molecular Docking and Synthesis for Cancer Therapy

- The synthesis of functionalized amino acid derivatives for designing anticancer agents demonstrates the breadth of research applications of N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide and related compounds. These compounds were evaluated for their cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Kumar et al., 2009).

Propriétés

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c18-13-12-15-6-9-16(10-7-15)19-17(20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYQQBUXCBPVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

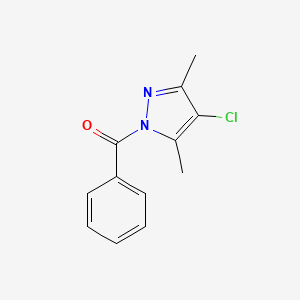

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

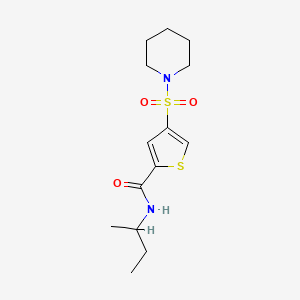

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

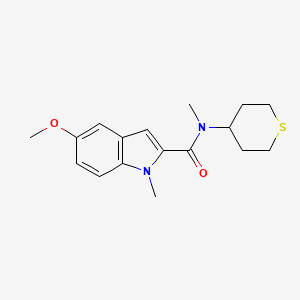

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)